5-Iodo-2-methylisoindolin-1-one is a compound of significant interest in organic chemistry and medicinal research. It is classified under isoindolinones, a group of compounds known for their diverse biological activities and potential applications in pharmaceuticals. The compound's unique structure, characterized by the presence of an iodine atom, contributes to its reactivity and potential utility in various chemical reactions.
5-Iodo-2-methylisoindolin-1-one can be synthesized through various chemical methods, primarily involving iodination reactions of precursors such as 2-methylbenzoic acid. This compound belongs to the isoindolinone family, which is recognized for its role in the development of bioactive molecules, including those with anti-cancer and anti-inflammatory properties.
The synthesis of 5-iodo-2-methylisoindolin-1-one typically involves the iodination of 2-methylbenzoic acid. The process can be summarized as follows:
The synthesis may utilize acetic anhydride as a solvent, which aids in the reaction efficiency. The typical reaction conditions include maintaining a temperature range conducive to the desired reaction kinetics while minimizing side reactions.
The molecular formula of 5-iodo-2-methylisoindolin-1-one is , and its molecular weight is approximately 177.20 g/mol. The structure features an isoindolinone core with an iodine substituent at the 5-position and a methyl group at the 2-position.
5-Iodo-2-methylisoindolin-1-one undergoes various chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions often vary based on the desired transformation but typically involve controlled temperatures and specific solvents.
The mechanism of action for 5-iodo-2-methylisoindolin-1-one involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. Detailed studies using molecular docking and binding affinity assays are essential for elucidating its precise mechanisms .
5-Iodo-2-methylisoindolin-1-one is typically obtained as a solid with a melting point around 90–92 °C.
The compound exhibits solubility in organic solvents such as dimethyl sulfoxide and has notable stability under standard laboratory conditions.
Property | Value |
---|---|
Molecular Formula | C10H10N O |
Molecular Weight | 177.20 g/mol |
Melting Point | 90–92 °C |
Solubility | Soluble in DMSO |
5-Iodo-2-methylisoindolin-1-one has potential applications in medicinal chemistry due to its unique structural features that may confer biological activity. It is being explored for use in developing pharmaceuticals targeting various diseases, including cancer and inflammation-related disorders. Additionally, its derivatives may play significant roles in the synthesis of novel compounds with enhanced therapeutic profiles .
Transition metal-catalyzed C–H functionalization has revolutionized the synthesis of iodinated isoindolinones, enabling direct C–I bond formation without pre-functionalized substrates. Iodonium ylides serve as highly efficient carbene precursors in Rh(III)-catalyzed C–H activation, facilitating the construction of isoindolinone scaffolds under mild, redox-neutral conditions. These reagents exhibit superior thermal stability and reactivity compared to traditional diazo compounds, allowing annulation reactions with electron-rich arenes. Key innovations include the use of cyclopentadienyl-Rh(III) catalysts (e.g., [Cp*RhCl₂]₂) with silver additives (AgOAc) to promote C–H iodination at ambient temperatures [3]. Recent studies demonstrate that cyclic 1,3-diketone-derived iodonium ylides act as versatile C₂/C₃ synthons for [4+2] annulations, enabling access to fused polycyclic isoindolinones with potential optoelectronic properties [3].
Table 1: Transition Metal-Catalyzed C–H Iodination Approaches
Catalyst System | Iodination Source | Temperature | Yield Range | Key Advantages |
---|---|---|---|---|
[Cp*RhCl₂]₂/AgOAc | Iodonium ylides | 25-40°C | 60-92% | Redox-neutral, ambient temperature |
Pd(OAc)₂/CuI | I₂ | 80-125°C | 27-90% | Directs C8-arylation of purines |
Pd(dba)₂/TBAF | I₂ | 70°C | 45-88% | Couples heterocycles with pyrimidines |
The iodo substituent in 5-iodo-2-methylisoindolin-1-one serves as a versatile handle for Pd-mediated cross-couplings, enabling C–C and C–heteroatom bond formation. Ligand-free Pd systems have gained prominence due to their cost-effectiveness and reduced metal contamination in pharmaceutical intermediates. Na₂PdCl₄ in aqueous media facilitates Suzuki-Miyaura couplings of 5-iodo-isoindolinones with arylboronic acids under microwave irradiation (100°C, 1h), achieving yields up to 85% with 1 mol% Pd [4] [6]. For challenging electron-rich substrates, Pd/C heterogeneous catalysis in DMA/H₂O mixtures activates aryl chlorides through synergistic anchimeric effects. Recent advances include room-temperature Sonogashira couplings using Cu-free Pd nanoparticles, enabling access to alkynylated isoindolinones—key intermediates for kinase inhibitors and fluorescent probes [4].
Table 2: Palladium-Catalyzed Cross-Coupling Applications
Reaction Type | Conditions | Catalyst Loading | Substrate Scope | Application Example |
---|---|---|---|---|
Suzuki-Miyaura | H₂O, MW 100°C, 1h | 0.05-1 mol% Pd | Aryl/heteroaryl boronic acids | Biaryl derivatives for agrochemicals |
Heck Coupling | DMF, 80°C, K₂PdCl₄ | Stoichiometric Pd | Acrylates, styrenes | Alkenyl derivatives for drug design |
Direct Arylation | DMF, Cs₂CO₃, 80°C | 5 mol% Pd(OAc)₂ | Electron-rich heterocycles | Fused heterocyclic systems |
Iodination strategies for isoindolinones bifurcate into direct C–H iodination and electrophilic aromatic substitution (EAS). EAS employing I₂/H₂O₂ in acetic acid at 60-80°C provides regioselective 5-iodination of 2-methylisoindolin-1-one, leveraging the electron-rich C5 position activated by the lactam carbonyl. This method delivers 75-92% isolated yields with minimal di-iodination byproducts when reaction times are controlled under 5 hours [1]. In contrast, directed ortho-iodination uses Pd-catalyzed C–H activation with I₂ oxidants, enabling functionalization of non-activated positions. The latter approach requires chelating directing groups (e.g., pyridyl, oxime) but achieves complementary regioselectivity. Solvent polarity critically influences EAS: glacial acetic acid enhances iodination rates 4-fold versus methanol due to in situ generation of acetyl hypoiodite (CH₃COOI), a potent electrophile [1] [3].
Cascade methodologies enable single-pot assembly of 5-iodo-2-methylisoindolin-1-one from acyclic precursors. A landmark approach involves the organocatalytic triple cascade of 2-cyanobenzaldehydes with malonates under bifunctional phase-transfer catalysis (PTC). Urea-containing ammonium salts (e.g., catalyst 8a) promote Knoevenagel condensation/Michael addition/lactamization sequences at room temperature, affording 3-substituted isoindolinones with 70% ee and >95% yield in 15 hours [8]. The 5-iodo derivative is accessible via iodination of the pre-formed isoindolinone or through incorporation of ortho-iodo-cyanobenzaldehyde precursors. This cascade strategy demonstrates superior atom economy compared to stepwise approaches, enabling gram-scale synthesis of dopamine D₄ receptor ligands like (S)-PD172938 without intermediate isolation [8].
Enantioenriched 3-substituted-5-iodo-isoindolinones are synthesized via chiral PTC-mediated alkylations. trans-1,2-Cyclohexanediamine-derived bifunctional ammonium salts (e.g., 8a: R¹=4-NO₂-C₆H₄, R²=3,5-(CF₃)₂-C₆H₃) induce asymmetric alkylation at C3, achieving 70% ee in dichloromethane with solid K₂CO₃ as base [8]. Catalyst optimization revealed that electron-withdrawing aryl groups on both urea and ammonium moieties are crucial for high enantiocontrol. The mechanism involves dual activation: the ammonium center deprotonates the malonate nucleophile, while the urea carbonyl coordinates to the aldehyde electrophile. Subsequent dynamic kinetic resolution during lactamization establishes the stereocenter. This methodology enables access to bioactive isoindolinones such as benzodiazepine agonists (e.g., compound 1) and hypnotic/sedative agents (e.g., compound 4), which exhibit enhanced physiological activity over racemates [8].
Table 3: Bifunctional Phase-Transfer Catalysts for Asymmetric Synthesis
Catalyst | R¹ Group | R² Group | Reaction Time | Yield (%) | ee (%) |
---|---|---|---|---|---|
8a | 4-NO₂-C₆H₄ | 3,5-(CF₃)₂-C₆H₃ | 15 h | 95 | 70 |
8b | 3-NO₂-C₆H₄ | 3,5-(CF₃)₂-C₆H₃ | 15 h | 96 | 66 |
8c | 3,5-(CF₃)₂-C₆H₃ | 3,5-(CF₃)₂-C₆H₃ | 15 h | 96 | 64 |
8d | 4-CF₃-C₆H₃ | 3,5-(CF₃)₂-C₆H₃ | 15 h | 96 | 60 |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0